1-C-(Indol-3-yl)glycerol 3-phosphate
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Overview
Description
1-C-(indol-3-yl)glycerol 3-phosphate is a member of sn-glycerol 3-phosphates. It derives from a glycerol. It is a conjugate acid of a 1-C-(indol-3-yl)glycerol 3-phosphate(2-).
Scientific Research Applications
Enzymatic Catalysis and Kinetics
1-C-(Indol-3-yl)glycerol 3-phosphate (IGP) is pivotal in the enzymatic process and kinetic studies of indole-3-glycerol phosphate synthase (IGPS). This enzyme plays a crucial role in the biosynthesis of tryptophan, an essential amino acid. For instance, the enzyme from Mycobacterium tuberculosis is significant for its virulence, and detailed studies have been conducted on its kinetic behavior and the chemical characteristics of the substrate and product involved in the catalysis (Czekster et al., 2009). Similarly, the enzyme from the hyperthermophilic archaeon Pyrococcus furiosus displays remarkable stability and activity at high temperatures, offering insights into enzyme behavior under extreme conditions (Arif et al., 2018).
Structural and Mechanistic Studies
The structural analysis of IGPS from various organisms, including Sulfolobus solfataricus, has contributed significantly to understanding the mechanism of enzyme-catalyzed indole synthesis. X-ray crystallography has been instrumental in revealing the binding modes of substrates and the architecture of the enzyme’s active site, providing a basis for studying the catalytic mechanism at a molecular level (Hennig et al., 2002).
Role in Plant Physiology and Pathogen Resistance
IGP is also implicated in plant physiology and pathogen resistance mechanisms. In plants like Arabidopsis, glycerol-3-phosphate (G3P), closely related to IGP, is associated with basal resistance to fungi like Colletotrichum higginsianum. The manipulation of G3P levels in plants has been shown to influence their defense response to pathogens, highlighting the broader implications of these metabolites in plant immunity (Chanda et al., 2011).
Implications in Membrane Phospholipid Synthesis
In the context of bacterial pathogens, the first step of phosphatidic acid formation, crucial for membrane phospholipid synthesis, involves glycerol-3-phosphate acylation. Understanding this process provides insights into bacterial lipid metabolism and potential targets for developing antibacterial therapeutics (Lu et al., 2006).
properties
CAS RN |
4220-97-7 |
---|---|
Product Name |
1-C-(Indol-3-yl)glycerol 3-phosphate |
Molecular Formula |
C11H14NO6P |
Molecular Weight |
287.21 g/mol |
IUPAC Name |
[2,3-dihydroxy-3-(1H-indol-3-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C11H14NO6P/c13-10(6-18-19(15,16)17)11(14)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-14H,6H2,(H2,15,16,17) |
InChI Key |
NQEQTYPJSIEPHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(COP(=O)(O)O)O)O |
synonyms |
indole-3-glycerol phosphate indole-3-glycerophosphate indoleglycerol phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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